Chemical structure and properties of 2-Hexylpiperidine hydrochloride
Chemical structure and properties of 2-Hexylpiperidine hydrochloride
The Architectural Scaffold of 2-Hexylpiperidine Hydrochloride: Synthesis, Physicochemical Profiling, and Advanced Applications
Executive Summary
In the landscape of modern chemical synthesis and drug development, saturated nitrogen heterocycles represent privileged scaffolds. Among these, 2-Hexylpiperidine hydrochloride has emerged as a highly versatile building block. Far from being a simple alkylated amine, its unique structural topology—combining the rigid, hydrogen-bonding capacity of a piperidine ring with the lipophilic, flexible sweep of a hexyl chain—makes it an indispensable precursor in fields ranging from nuclear actinide extraction[1] to the development of pharmacological chaperones for lysosomal storage diseases[2].
This technical guide dissects the physicochemical properties, advanced synthetic methodologies, and field-proven applications of 2-hexylpiperidine hydrochloride, providing a self-validating framework for researchers and application scientists.
Part 1: Structural Elucidation and Physicochemical Profiling
The free base of 2-hexylpiperidine is a volatile, easily oxidized liquid. In rigorous laboratory and industrial settings, handling the free base introduces stoichiometric inaccuracies and degradation risks. Conversion to the hydrochloride salt resolves these issues by yielding a stable, non-hygroscopic crystalline solid.
The protonation of the piperidine nitrogen fundamentally alters the molecule's electronic landscape, locking the lone pair and preventing oxidative degradation while drastically improving its solubility profile in polar protic solvents.
Table 1: Physicochemical Profile of 2-Hexylpiperidine Hydrochloride
| Parameter | Specification / Value |
| Chemical Name | 2-Hexylpiperidine hydrochloride |
| CAS Registry Number | 857381-43-2 (HCl Salt) / 940-53-4 (Free Base) |
| Molecular Formula | C11H24ClN |
| Monoisotopic Mass (Free Base) | 169.18304 Da[3][4] |
| SMILES String (Free Base) | CCCCCCC1CCCCN1[3] |
| Physical State | Crystalline Solid (HCl Salt) |
| H-Bond Donors / Acceptors | 2 / 1 (As Hydrochloride Salt)[5] |
Part 2: Advanced Synthetic Methodologies
The primary challenge in synthesizing 2-alkylpiperidines lies in establishing the chiral center at the C2 position. Traditional methods relying on the chiral pool or resolution of racemic mixtures are atom-inefficient and tedious. The modern, state-of-the-art approach utilizes the Asymmetric Hydrogenation of Pyridinium Salts .
Causality in Reaction Design: Why Iridium Catalysis?
Direct hydrogenation of a pyridine ring is thermodynamically unfavorable due to its inherent aromatic stabilization. To bypass this, the pyridine nitrogen is first alkylated (e.g., N-benzylation). This quaternization disrupts the aromaticity, significantly lowering the activation energy required for hydride transfer[6]. Subsequently, an Iridium-based catalyst paired with a bulky chiral ligand (such as MeO-BoQPhos) is employed. The steric bulk of the ligand creates a restricted chiral pocket, forcing the incoming hydrogen gas to add exclusively to one face of the pyridinium ring, thereby achieving exceptional enantiomeric excess (ee)[6].
Synthetic workflow for enantioenriched 2-hexylpiperidine hydrochloride via Ir-catalysis.
Self-Validating Protocol: Synthesis of Enantioenriched 2-Hexylpiperidine HCl
Note: This protocol is designed with built-in In-Process Controls (IPCs) to ensure experimental trustworthiness.
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N-Alkylation (Activation):
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Procedure: Dissolve 2-hexylpyridine (1.0 eq) in anhydrous toluene. Add benzyl bromide (1.1 eq) and reflux for 12 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The complete disappearance of the UV-active starting material indicates successful conversion to the N-benzylpyridinium salt.
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Asymmetric Hydrogenation:
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Procedure: Transfer the isolated salt to a high-pressure autoclave. Add[Ir(COD)Cl]2 (1 mol%) and the chiral ligand MeO-BoQPhos (2 mol%) in a degassed DCM/MeOH solvent mixture. Pressurize with H2 gas (50 atm) and stir at room temperature for 24 hours[6].
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Debenzylation:
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Procedure: Subject the resulting chiral N-benzyl-2-hexylpiperidine to hydrogenolysis using Pd(OH)2/C (10 wt%) under H2 (1 atm) in methanol for 6 hours[7]. Filter the catalyst through a tightly packed Celite pad to prevent metal contamination.
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Hydrochloride Salt Formation & Isolation:
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Procedure: To the methanolic filtrate, add a stoichiometric amount of 2.0 M HCl in diethyl ether dropwise at 0°C. Stir for 30 minutes, then evaporate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the salt.
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Self-Validation: Confirm purity via 1H-NMR (in D2O). The successful formation of the salt is validated by the characteristic downfield shift (~0.5-0.8 ppm) of the α-proton adjacent to the protonated nitrogen, alongside the absence of aromatic benzyl protons.
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Part 3: Industrial and Pharmacological Applications
Actinide Extraction in Nuclear Reprocessing
In the back-end of the nuclear fuel cycle, separating Uranium(VI) and Plutonium(IV) from highly acidic aqueous streams (spent nuclear fuel dissolved in nitric acid) is a critical challenge. 2-Hexylpiperidine hydrochloride is utilized as the primary amine source to synthesize cyclic amine monoamides, such as EHPip2 [1].
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Mechanistic Causality: The piperidine ring provides precise steric hindrance around the amide carbonyl oxygen. This steric tuning prevents the unwanted reduction of Pu(IV) to Pu(III) during the separation phase. Simultaneously, the hexyl chain acts as a lipophilic anchor, ensuring that the extractant-metal complex remains perfectly soluble in the organic phase (e.g., dodecane), thereby preventing the formation of dangerous third-phase emulsions[1].
Pharmacological Chaperones for Lysosomal Storage Diseases
In medicinal chemistry, highly functionalized derivatives of 2-hexylpiperidine—specifically 4-epi-isofagomine analogs like (2R, 3R, 4S, 5R)-3-Hydroxymethyl-2-hexylpiperidine-4,5-diol—are deployed as pharmacological chaperones for the treatment of Gaucher disease[2][8].
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Mechanistic Causality: Gaucher disease is caused by mutations that lead to the misfolding of the enzyme β-glucosidase, resulting in its premature degradation in the Endoplasmic Reticulum (ER). The piperidine nitrogen of the drug mimics the anomeric carbon of the natural glucosylceramide substrate, binding tightly to the enzyme's active site. The hexyl chain inserts into the enzyme's hydrophobic lipid-binding pocket[2][8]. This binding thermodynamically stabilizes the misfolded enzyme, allowing it to bypass ER quality control and traffic to the lysosome.
Mechanism of 2-hexylpiperidine derivatives acting as pharmacological chaperones.
Once the stabilized enzyme-chaperone complex reaches the lysosome, the highly acidic pH and the overwhelming concentration of the accumulated natural substrate outcompete the chaperone. The 2-hexylpiperidine derivative dissociates, leaving behind a functional enzyme capable of clearing the pathological substrate buildup.
References
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Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4920–4923.
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US Patent Application US20240410034A1 (2024). Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv) and for separating them without reducing plutonium(iv).
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World Intellectual Property Organization WO2016174131A1 (2016). 4-epi-isofagomine enantiomer derivatives for the treatment of lysosomal storage diseases.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 219122, 2-Hexylpiperidine.
Sources
- 1. US20240410034A1 - Cyclic amine monoamides for extracting uranium(vi) and plutonium(iv) and for separating them without reducing plutonium(iv) - Google Patents [patents.google.com]
- 2. WO2016174131A1 - 4-epi-isofagomine enantiomer derivatives for the treatment of lysosomal storage diseases - Google Patents [patents.google.com]
- 3. PubChemLite - 2-hexylpiperidine hydrochloride (C11H23N) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - C11H23N - Explore [pubchemlite.lcsb.uni.lu]
- 5. 2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE,2-hexyldecyl 16-methylheptadecanoate Suppliers & Manufacturers [chemicalregister.com]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. EP3088389A1 - 4-epi-isofagomine derivatives - Google Patents [patents.google.com]
